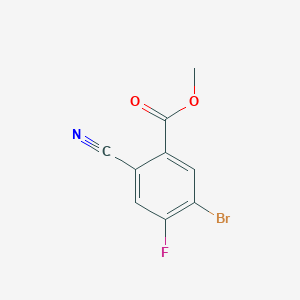

Methyl 5-bromo-2-cyano-4-fluorobenzoate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The methyl ester group resonates as a singlet at δ 3.9–4.1 ppm . Aromatic protons adjacent to electronegative groups appear downfield:

- ¹³C NMR : Key signals include:

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

The compound absorbs in the 260–280 nm range due to π→π* transitions in the aromatic ring, with minor bathochromic shifts caused by electron-withdrawing substituents.

X-ray Diffraction Analysis of Molecular Packing

Although X-ray diffraction data for this specific compound is unavailable, structural analogs suggest a layered packing motif dominated by halogen bonding (Br···O interactions between the bromine and ester carbonyl) and C-H···N hydrogen bonds involving the cyano group. The fluorine atom may participate in weak C-F···π interactions, further stabilizing the crystal lattice. Unit cell parameters for similar brominated benzoates typically include:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| Br···O (ester) | 3.0–3.2 | 160–170 |

| C-H···N (cyano) | 2.7–2.9 | 140–150 |

| π-π stacking | 3.4–3.6 | - |

Properties

IUPAC Name |

methyl 5-bromo-2-cyano-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-7(10)8(11)2-5(6)4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYHKEBIFWRJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-cyano-4-fluorobenzoate typically involves the esterification of 5-bromo-2-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

Reduction: Formation of 5-bromo-2-amino-4-fluorobenzoate.

Hydrolysis: Formation of 5-bromo-2-cyano-4-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2-cyano-4-fluorobenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with substituent variations at positions 2, 4, and 5. Key structural, physical, and synthetic differences are summarized below:

Table 1: Structural and Physical Properties of Methyl 5-bromo-2-cyano-4-fluorobenzoate and Analogs

Key Observations:

Electronic Effects: The cyano (–CN) group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring and adjacent ester group. This contrasts with methoxy (–OCH₃) or hydroxy (–OH) analogs, which are electron-donating or polar, respectively .

Reactivity: The chloro (–Cl) analog (CID 81429444) exhibits moderate electron withdrawal, likely resulting in slower hydrolysis rates compared to the cyano derivative .

Spectroscopic Characterization

- NMR/FTIR: The cyano group in the target compound would produce distinct signals in ¹H NMR (deshielded aromatic protons) and FTIR (sharp –C≡N stretch ~2240 cm⁻¹). This contrasts with chloro analogs, where –Cl substituents cause upfield shifts in adjacent protons .

- HPLC Analysis: Esters with polar groups (e.g., –OH) exhibit longer retention times in reverse-phase HPLC compared to nonpolar analogs like the target compound .

Biological Activity

Methyl 5-bromo-2-cyano-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrFNO and a molecular weight of approximately 233.04 g/mol. Its structure includes:

- A bromine atom at the 5-position

- A cyano group at the 2-position

- A fluorine atom at the 4-position

- An ester functional group

These substituents contribute to its reactivity and biological interactions, making it a candidate for various applications in organic synthesis and drug development.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, such as enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity to biomolecules, potentially leading to inhibition or modulation of various biological pathways.

Table 1: Comparison of Biological Activities with Similar Compounds

Biological Activity Studies

Research indicates that compounds similar to this compound often exhibit notable pharmacological properties, including antibacterial and antifungal activities. For instance, derivatives containing halogen substituents have been shown to enhance interactions with biological targets, which may lead to increased efficacy in therapeutic applications.

Case Study: Antibacterial Activity

In a study evaluating various derivatives of fluorobenzoates, this compound demonstrated promising activity against specific bacterial strains. The mechanism involved inhibition of bacterial topoisomerases, critical enzymes for DNA replication and transcription.

Findings:

- E. coli Gyrase IC50: TBD

- K. pneumoniae MIC: TBD

- P. aeruginosa MIC: TBD

These preliminary results suggest that this compound could be developed further as an antibacterial agent.

Applications in Drug Development

The unique combination of bromine, cyano, and fluorine groups in this compound positions it as a versatile intermediate in organic synthesis. Its potential applications include:

- Antibacterial Agents : Due to its interaction with bacterial enzymes.

- Antifungal Agents : Similar compounds have shown efficacy against fungal infections.

- Cancer Research : Investigated for potential anti-tumor properties through modulation of cellular pathways.

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and methyl ester protons (δ 3.8–4.0 ppm). Splitting patterns reveal substituent positions.

- ¹³C NMR : Confirms carbonyl (C=O, ~165–170 ppm), cyano (C≡N, ~115–120 ppm), and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺, m/z 272.94 for C₉H₅BrFNO₂) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm functional groups .

How do the bromo, cyano, and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced

The bromo group is pivotal in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl bond formation. The cyano group can act as a directing group in C–H activation or undergo hydrolysis to carboxylic acids. The fluoro substituent enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution.

Methodological note :

- For coupling reactions, use Pd catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., XPhos) in anhydrous THF/toluene.

- Monitor regioselectivity via LC-MS to distinguish between competing pathways .

What crystallographic tools and software are suitable for resolving structural ambiguities in this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX (SHELXL for refinement) or WinGX for data processing. Key considerations:

- Collect high-resolution data (≤1.0 Å) to resolve overlapping electron densities from heavy atoms (Br).

- Validate thermal displacement parameters (ADPs) to detect disorder in the methyl ester group.

- Cross-check with Olex2 for graphical refinement and hydrogen placement .

How should researchers address contradictions between computational predictions and experimental spectroscopic data?

Advanced

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) with implicit solvent models (e.g., PCM for methanol).

- Dynamic NMR : Probe rotational barriers of the ester group at variable temperatures.

- XRD Validation : Compare experimental bond lengths/angles with computed values .

What methodologies are recommended for evaluating the compound’s potential biological activity?

Q. Advanced

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., cytochrome P450).

- SAR Studies : Modify substituents (e.g., replace Br with I) and correlate changes with activity .

How can computational chemistry aid in predicting the compound’s stability under varying pH conditions?

Q. Advanced

- pKₐ Prediction : Use ChemAxon or ACD/Labs to estimate acid dissociation constants for the ester and cyano groups.

- Hydrolysis Simulations : Perform QM/MM calculations (e.g., Gaussian/AMBER) to model ester cleavage in acidic/basic media.

- Degradation Pathways : Identify intermediates via LC-MS/MS and validate with DFT .

What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

Advanced

The fluoro and cyano groups are meta-directing, while bromo is ortho/para-directing. To favor specific positions:

- Use bulky directing groups (e.g., -SiMe₃) to block undesired sites.

- Employ Lewis acids (e.g., AlCl₃) to polarize electrophiles (e.g., NO₂⁺) toward electron-deficient positions.

- Monitor reaction progress with in-situ IR to detect intermediate formation .

How should researchers assess the compound’s stability during long-term storage?

Q. Basic

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.

- Recommended Storage : Anhydrous conditions in amber vials at –20°C .

What comparative studies are warranted to differentiate this compound from structurally similar analogs?

Advanced

Compare with analogs like Methyl 4-cyano-3-fluoro-5-methoxybenzoate (C₁₀H₈FNO₃):

- Reactivity : Assess hydrolysis rates of ester vs. methoxy groups.

- Biological Activity : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa).

- Crystallographic Differences : Analyze packing motifs and hydrogen-bonding networks via SC-XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.